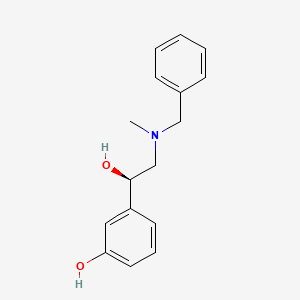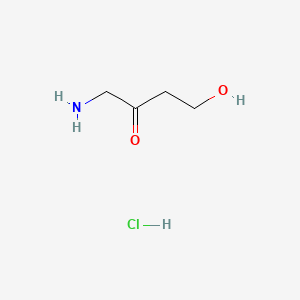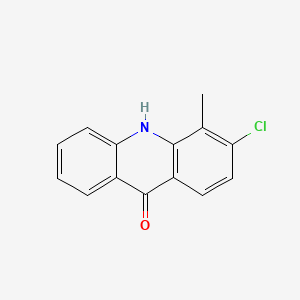![molecular formula C12H10Mg3O18P2-2 B592525 magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate CAS No. 113170-55-1](/img/structure/B592525.png)
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide L-ascorbique 2-phosphate de magnésium est un dérivé stable de l’acide L-ascorbique (vitamine C). Il est fréquemment utilisé dans les milieux de culture cellulaire et comme matière première dans les médicaments de thérapie avancée, y compris les médicaments d’ingénierie génétique, cellulaire et tissulaire . Ce composé est connu pour sa stabilité accrue et son hydrolyse lente par les phosphatases présentes dans les membranes cellulaires .
Mécanisme D'action
L’acide L-ascorbique 2-phosphate de magnésium exerce ses effets par plusieurs mécanismes :
Activité antioxydante : Il agit comme un antioxydant, piégeant les radicaux libres et protégeant les cellules des dommages oxydatifs.
Synthèse du collagène : Le composé stimule la synthèse du collagène, favorisant la santé de la peau et la cicatrisation des plaies.
Régulation épigénétique : Il influence l’expression des gènes en favorisant l’activité des enzymes de translocation dix-onze, ce qui conduit à une déméthylation de l’ADN.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, MAP interacts with various enzymes and proteins. For instance, it has been reported that MAP can interact with phosphatases, leading to a chromogenic reaction between MAP and ferric chloride . This reaction is indicative of phosphatase activity-mediated excision of the phosphorous group from MAP .
Cellular Effects
MAP has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, MAP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, MAP binds to CaMKIIα, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs and protection against osteoporosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide L-ascorbique 2-phosphate de magnésium peut être synthétisé par phosphorylation de l’acide L-ascorbique suivie de l’ajout d’ions magnésium. La réaction implique généralement l’utilisation d’agents phosphorylants tels que l’oxychlorure de phosphore ou le chlorure de phosphoryle en présence d’une base comme la pyridine . Les conditions réactionnelles comprennent souvent des températures et des pH contrôlés pour garantir la stabilité du produit.
Méthodes de production industrielle
Dans les milieux industriels, la production d’acide L-ascorbique 2-phosphate de magnésium implique des réactions de phosphorylation à grande échelle suivies de procédés de purification tels que la cristallisation ou la chromatographie . Le contrôle de la qualité du produit final est crucial, et des méthodes comme la chromatographie liquide en phase inverse sont utilisées pour garantir la pureté et la constance du composé .
Analyse Des Réactions Chimiques
Types de réactions
L’acide L-ascorbique 2-phosphate de magnésium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en acide déhydroascorbique.
Réduction : Il peut être réduit en acide L-ascorbique dans certaines conditions.
Substitution : Le groupe phosphate peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction . Les réactions sont généralement effectuées à des températures et des pH contrôlés pour maintenir la stabilité du composé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l’acide déhydroascorbique issu de l’oxydation et l’acide L-ascorbique issu de la réduction .
Applications de la recherche scientifique
L’acide L-ascorbique 2-phosphate de magnésium a une large gamme d’applications de recherche scientifique :
Applications De Recherche Scientifique
L-Ascorbic acid 2-phosphate magnesium has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
L’acide L-ascorbique 2-phosphate de magnésium est unique par rapport à d’autres composés similaires en raison de sa stabilité accrue et de son hydrolyse lente. Des composés similaires comprennent :
Acide L-ascorbique 2-phosphate de sodium : Un autre dérivé stable de l’acide L-ascorbique, mais avec des ions sodium au lieu de magnésium.
Phosphate d’ascorbyl de magnésium : Un dérivé estérifié de la vitamine C, connu pour sa stabilité à pH neutre.
L’acide L-ascorbique 2-phosphate de magnésium se démarque par ses applications spécifiques dans les milieux de culture cellulaire et les médicaments de thérapie avancée, ce qui en fait un composé précieux dans la recherche scientifique et l’industrie .
Propriétés
Numéro CAS |
113170-55-1 |
|---|---|
Formule moléculaire |
C12H10Mg3O18P2-2 |
Poids moléculaire |
577.06 g/mol |
Nom IUPAC |
trimagnesium;[(2R)-2-[(1S)-2-hydroxy-1-oxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/2C6H8O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7,9H,1H2,(H2,11,12,13);;;/q2*-1;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |
Clé InChI |
MWPCTDAPYMFJMR-FFIPNUABSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Apparence |
Assay:≥95%A crystalline solid |
Numéros CAS associés |
84309-23-9 |
Synonymes |
Ascorbic acid phosphate dimagnesium salt; Ascorbyl PM; Magnesium ascorbyl phosphate; Phospitan C |
Origine du produit |
United States |
A: MAP promotes skin wound healing through several mechanisms. It reduces the number of macrophages [], induces collagen synthesis, and promotes the formation of organized collagen fibers [, , ]. Additionally, MAP contributes to neovascularization, leading to the formation of new blood vessels in the healing wound [].
A: Research indicates that MAP binds to and activates Calcium/Calmodulin-Dependent Serine/Threonine Kinase IIα (CaMKIIα). This activation subsequently leads to the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2) and cAMP-Response Element Binding Protein (CREB), ultimately increasing the expression of C-FOS, a protein crucial for bone formation [].
ANone: The molecular formula of MAP is C12H12MgO12P2 and its molecular weight is 406.37 g/mol.
A: While the provided research papers primarily focus on the biological effects and applications of MAP, a study utilizing High-Performance Liquid Chromatography (HPLC) with UV detection analyzed MAP at a wavelength of 255 nm []. This suggests that MAP absorbs UV light at this specific wavelength.
A: MAP exhibits greater stability than L-Ascorbic Acid in topical formulations, especially at a neutral pH [, ]. This enhanced stability makes MAP a preferred choice for cosmetic and pharmaceutical applications [].
ANone: The provided research primarily focuses on the biological and pharmaceutical applications of MAP as a stable Vitamin C derivative. There's no mention of MAP's use as a catalyst.
ANone: The provided research papers predominantly focus on experimental investigations into the biological effects and applications of MAP. There's no mention of computational chemistry studies or QSAR models.
A: While specific SAR studies aren't described, research indicates that the structural features of MAP, being a stable derivative of Vitamin C, are crucial for its biological activity. For instance, its stability allows for sustained delivery of Vitamin C to the skin, contributing to its efficacy in promoting collagen synthesis and wound healing [, , ].
A: Formulating MAP into specific delivery systems, such as ethosomes, niosomes, and lauroyl/palmitoyl glycol chitosan gels, can significantly enhance its skin penetration and retention compared to conventional formulations [, ].
A: Formulating MAP as a pro-drug, meaning it's converted into its active form (Vitamin C) within the skin, enhances its stability and allows for controlled release [, ].
ANone: The provided research focuses on the scientific and clinical aspects of MAP, and it doesn't delve into specific SHE regulations.
A: Research using dermatomed human cadaver skin demonstrated that after 48 hours of applying a 3% MAP cream, less than 2% of the applied dose was retained in the skin []. This suggests a limited but sustained absorption of MAP through the skin.
A: Clinical studies revealed that topical application of a 10% MAP cream for three months resulted in visible lightening of melasma pigmentation in a significant number of patients [, ]. Furthermore, incorporating MAP into ethosomes and niosomes further enhanced its efficacy in reducing melanin levels in melasma patients [].
A: Researchers utilize Melanoderm, an in vitro model of human epidermis containing keratinocytes and melanocytes, to assess the efficacy, stability, and cytotoxicity of MAP and other skin-whitening agents [].
A: Studies using Sprague Dawley rats and diabetic mice demonstrated that wound dressings containing MAP effectively reduced wound size, promoted granulation tissue formation, and enhanced angiogenesis compared to control dressings [].
ANone: The provided research predominantly focuses on the beneficial effects of MAP. There's no discussion regarding resistance mechanisms.
A: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of L-Ascorbic Acid and its derivatives, including MAP, concluding that they are safe for use in cosmetics within current good manufacturing practices [].
A: Utilizing delivery systems like ethosomes and niosomes can significantly enhance the skin penetration and retention of MAP compared to conventional formulations [, ]. Additionally, incorporating MAP into a hyaluronic acid spongy sheet with a two-layered structure has shown promise in promoting wound healing in animal models [].
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for quantifying MAP in cosmetics. Studies have utilized various mobile phases and columns to achieve optimal separation and detection [, , , , ].
ANone: The research provided centers around the biological activity and applications of MAP. There's no information concerning its environmental impact or degradation.
A: While specific validation parameters aren't explicitly mentioned, studies using HPLC for MAP quantification often aim for high recovery rates and low relative standard deviations, demonstrating the accuracy and precision of these analytical methods [, , ].
ANone: Although not directly addressed, the use of standardized analytical techniques, such as HPLC, for quantifying MAP in various formulations implies the importance of quality control in ensuring consistent concentrations and purity of the compound in cosmetic and pharmaceutical products.
ANone: The provided research primarily focuses on the beneficial effects and applications of MAP. There's no discussion regarding its potential to induce an immune response.
ANone: The research provided predominantly focuses on the topical applications and effects of MAP, and it doesn't mention any interactions with drug transporters.
ANone: The provided research mainly centers on the direct effects and applications of MAP. There's no discussion regarding its potential to affect drug-metabolizing enzymes.
ANone: The provided research focuses on the scientific and clinical aspects of MAP. There's no discussion regarding its recycling or waste management.
ANone: Researchers studying MAP utilize a variety of tools and resources, including:
- Cell culture models: Melanoderm and other cell lines are employed to investigate the effects of MAP on skin cells [].
- Animal models: Studies using rodents, such as Sprague Dawley rats and diabetic mice, help evaluate the wound healing potential of MAP [].
- Analytical techniques: HPLC, coupled with various detection methods, is crucial for quantifying MAP and assessing its stability in different formulations [, , , ].
ANone: While specific historical milestones aren't outlined, the research highlights the evolution of MAP as a stable and effective Vitamin C derivative for topical applications, particularly in the fields of cosmetics and wound healing.
ANone: Research on MAP demonstrates significant cross-disciplinary synergy, bringing together:
- Dermatology: Investigating the efficacy of MAP in treating skin conditions like melasma and promoting wound healing [, , , ].
- Pharmaceutics: Developing stable and effective formulations of MAP for topical delivery, including ethosomes, niosomes, and hyaluronic acid-based dressings [, , ].
- Analytical Chemistry: Utilizing techniques like HPLC to quantify MAP and assess its stability in various formulations [, , , , ].
- Biochemistry: Elucidating the molecular mechanisms underlying the biological effects of MAP, such as its interaction with CaMKIIα in promoting bone formation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


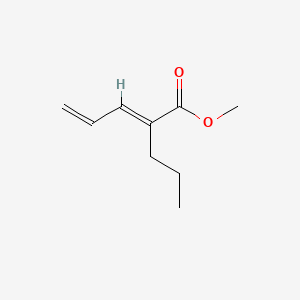
![Piperazine, 1-[2-(formyloxy)-1-oxopropyl]- (9CI)](/img/new.no-structure.jpg)


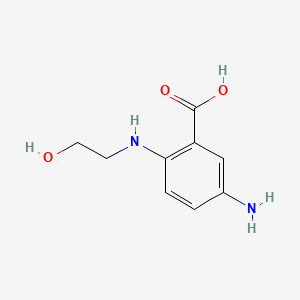
![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)
